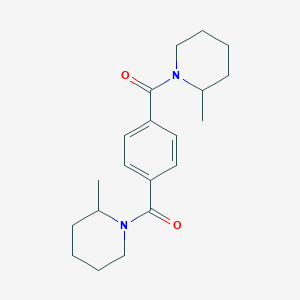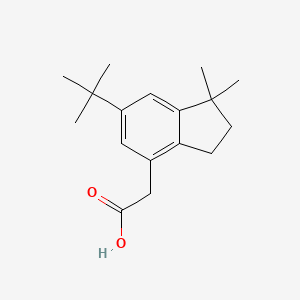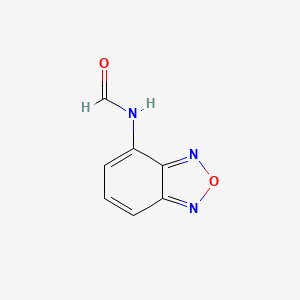![molecular formula C20H19N3O3S B5408458 N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide, also known as NSC745887, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. Inhibition of HDACs leads to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-diabetic properties by improving insulin sensitivity and glucose uptake in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide. First, further studies are needed to elucidate its mechanism of action. Second, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, should be explored. Third, the pharmacokinetics and toxicity of this compound should be evaluated to determine its safety and efficacy in vivo. Fourth, structural modifications of this compound should be made to improve its solubility and bioavailability. Finally, the use of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide involves the reaction of 4-aminobenzenesulfonamide with 4-bromonicotinoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 1-phenylethylamine and triethylamine in ethanol to obtain this compound. The yield of the product is about 50%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-(1-phenylethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(16-6-3-2-4-7-16)23-27(25,26)19-11-9-18(10-12-19)22-20(24)17-8-5-13-21-14-17/h2-15,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRCRQOISCWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)

amine hydrochloride](/img/structure/B5408411.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
methanone](/img/structure/B5408422.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5408446.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)

